REACTION_SMILES
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[CH2:2]([Al+:3][CH2:4][CH:5]([CH3:6])[CH3:7])[CH:8]([CH3:9])[CH3:10].[CH2:34]1[O:35][CH2:36][CH2:37][CH2:38]1.[CH3:11][O:12][N:13]([C:14]([C:15]([CH3:16])([CH3:17])[NH:18][C:19]([O:20][CH2:21][c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1)=[O:28])=[O:29])[CH3:30].[CH3:31][OH:32].[CH3:39][CH2:40][O:41][CH2:42][CH3:43].[ClH:33].[H-:1]>>[CH:14]([C:15]([CH3:16])([CH3:17])[NH:18][C:19]([O:20][CH2:21][c:22]1[cH:23][cH:24][cH:25][cH:26][cH:27]1)=[O:28])=[O:29]
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Name
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CC(C)C[Al+]CC(C)C
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)C[Al+]CC(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
CON(C)C(=O)C(C)(C)NC(=O)OCc1ccccc1
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Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
CCOCC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C=O)NC(=O)OCc1ccccc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |